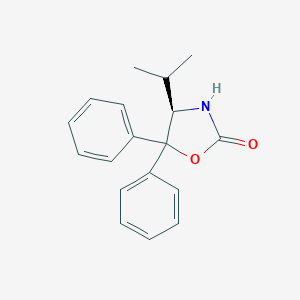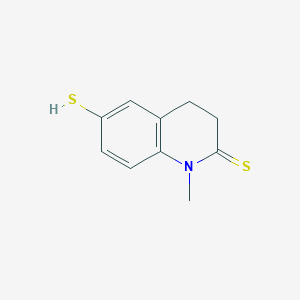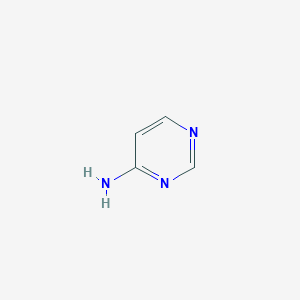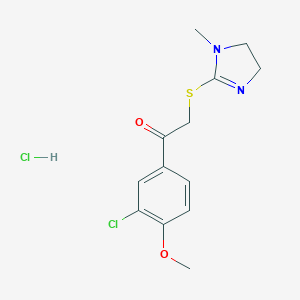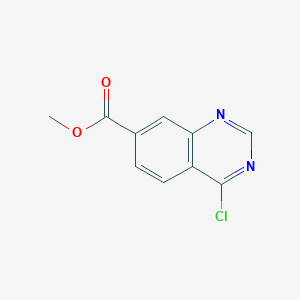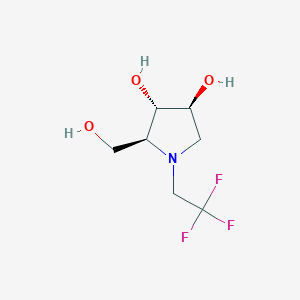
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyrrolidine and contains a trifluoroethyl group that makes it highly soluble in water.
Mechanism Of Action
The mechanism of action of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the inhibition of various enzymes such as glycosidases and hydrolases. This inhibition results in the modulation of various cellular processes such as glycosylation and protein degradation.
Biochemical And Physiological Effects
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Advantages And Limitations For Lab Experiments
The advantages of using (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in lab experiments include its high solubility in water, its ability to inhibit various enzymes, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound include its high cost, its potential toxicity, and its limited availability.
Future Directions
There are several future directions for the use of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol in scientific research. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its effectiveness.
Synthesis Methods
The synthesis of (2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of pyrrolidine with trifluoroacetaldehyde and formaldehyde in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications such as drug discovery, chemical biology, and medicinal chemistry. This compound has been found to be effective in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
properties
CAS RN |
188905-59-1 |
|---|---|
Product Name |
(2S,3S,4S)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Molecular Formula |
C7H12F3NO3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
(2S,3S,4S)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m0/s1 |
InChI Key |
ITBZTMURQMEUAL-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Canonical SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2S,3S,4S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



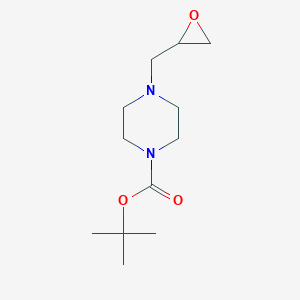
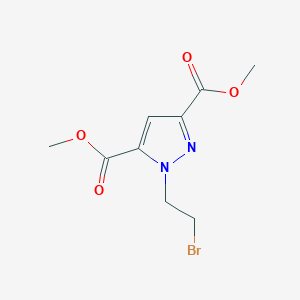
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
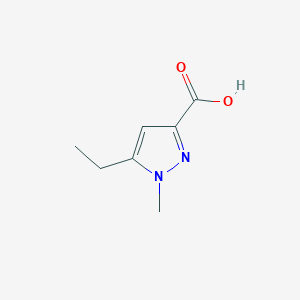
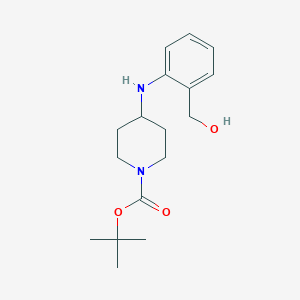
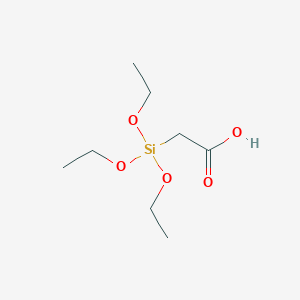
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
